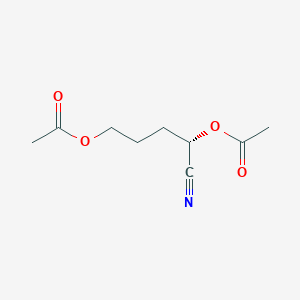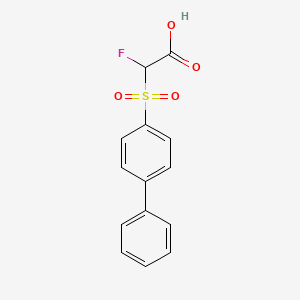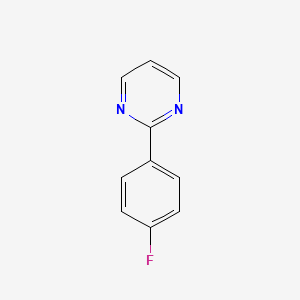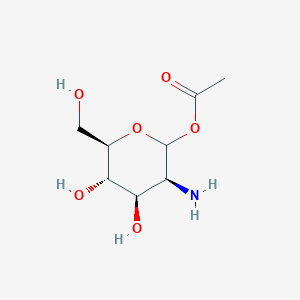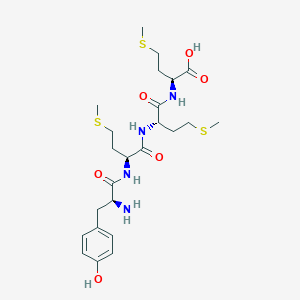
L-Methionine, L-tyrosyl-L-methionyl-L-methionyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Methionine, L-tyrosyl-L-methionyl-L-methionyl- is a peptide composed of the amino acids L-methionine and L-tyrosineL-Methionine is an essential amino acid that plays a critical role in protein synthesis and various metabolic processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionine, L-tyrosyl-L-methionyl-L-methionyl- typically involves the stepwise coupling of the amino acids L-methionine and L-tyrosine. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. Common protecting groups include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc).
Coupling Reaction: The protected amino acids are coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Deprotection: After the coupling reaction, the protecting groups are removed using specific reagents such as trifluoroacetic acid (TFA) for Boc groups or piperidine for Fmoc groups.
Industrial Production Methods
Industrial production of L-Methionine, L-tyrosyl-L-methionyl-L-methionyl- can be achieved through large-scale peptide synthesis techniques. These methods involve automated peptide synthesizers that can handle multiple coupling and deprotection cycles efficiently. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its scalability and ability to produce high yields of the desired peptide .
化学反应分析
Types of Reactions
L-Methionine, L-tyrosyl-L-methionyl-L-methionyl- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in L-methionine can be oxidized to form methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can convert methionine sulfoxide back to methionine.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used as oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) are used for substitution reactions.
Major Products
The major products formed from these reactions include methionine sulfoxide, methionine sulfone, and various peptide derivatives depending on the specific substitution reactions .
科学研究应用
L-Methionine, L-tyrosyl-L-methionyl-L-methionyl- has several scientific research applications:
Biochemistry: It is used in studies related to protein structure and function, as well as enzyme-substrate interactions.
Industrial: It is used in the production of feed additives and as a raw material for pharmaceuticals.
作用机制
The mechanism of action of L-Methionine, L-tyrosyl-L-methionyl-L-methionyl- involves its role in protein synthesis and metabolism. L-Methionine acts as a precursor to other important molecules such as S-adenosylmethionine (SAM), which is involved in methylation reactions. The peptide also has antioxidant properties, protecting cells from oxidative damage by neutralizing free radicals .
相似化合物的比较
Similar Compounds
L-Cysteine: Another sulfur-containing amino acid with antioxidant properties.
L-Tyrosine: An amino acid involved in the synthesis of neurotransmitters.
L-Glutathione: A tripeptide with strong antioxidant activity.
Uniqueness
L-Methionine, L-tyrosyl-L-methionyl-L-methionyl- is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties. Its ability to participate in various metabolic pathways and its potential therapeutic applications make it a valuable compound in scientific research .
属性
CAS 编号 |
671216-85-6 |
|---|---|
分子式 |
C24H38N4O6S3 |
分子量 |
574.8 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C24H38N4O6S3/c1-35-11-8-18(26-21(30)17(25)14-15-4-6-16(29)7-5-15)22(31)27-19(9-12-36-2)23(32)28-20(24(33)34)10-13-37-3/h4-7,17-20,29H,8-14,25H2,1-3H3,(H,26,30)(H,27,31)(H,28,32)(H,33,34)/t17-,18-,19-,20-/m0/s1 |
InChI 键 |
SBQHGLGWQCNNLN-MUGJNUQGSA-N |
手性 SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
规范 SMILES |
CSCCC(C(=O)NC(CCSC)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


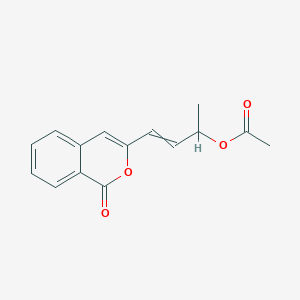
![6-Bromo-2-{4-[(2-methoxyethoxy)methoxy]phenyl}-1,3-benzothiazole](/img/structure/B12535144.png)
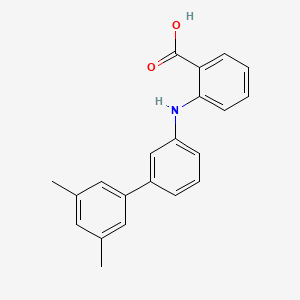
![1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol](/img/structure/B12535166.png)
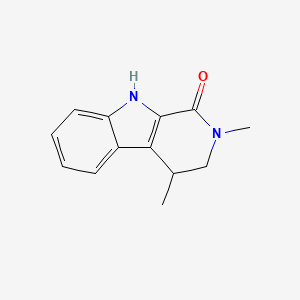
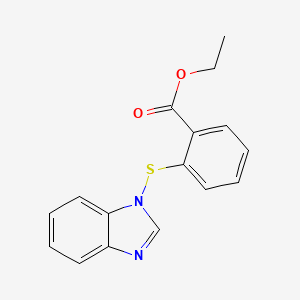
![1H-Pyrrole-2,5-dione, 3-[1-(3-aminopropyl)-1H-indol-3-yl]-](/img/structure/B12535180.png)
![1-Naphthalenesulfonic acid, 6-amino-4-hydroxy-3-[2-[4-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]-](/img/structure/B12535184.png)
![Ethanone, 1-[4-[(4-chlorophenyl)ethynyl]phenyl]-](/img/structure/B12535190.png)
